Cas no 476447-61-7 (N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide)

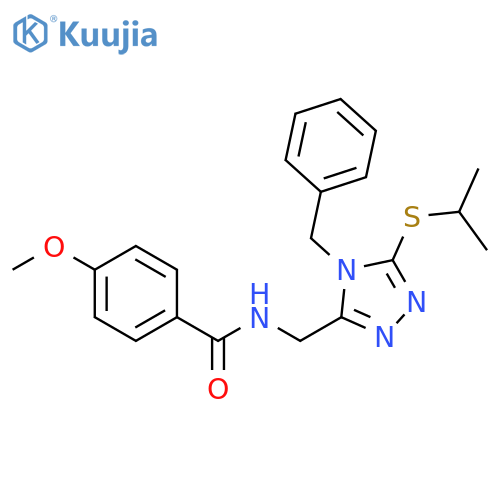

476447-61-7 structure

商品名:N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide

CAS番号:476447-61-7

MF:C21H24N4O2S

メガワット:396.505863189697

CID:6576080

N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide

- N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Benzamide, 4-methoxy-N-[[5-[(1-methylethyl)thio]-4-(phenylmethyl)-4H-1,2,4-triazol-3-yl]methyl]-

-

- インチ: 1S/C21H24N4O2S/c1-15(2)28-21-24-23-19(25(21)14-16-7-5-4-6-8-16)13-22-20(26)17-9-11-18(27-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,22,26)

- InChIKey: OEBCUKWGZGOOSE-UHFFFAOYSA-N

- ほほえんだ: C(NCC1N(CC2=CC=CC=C2)C(SC(C)C)=NN=1)(=O)C1=CC=C(OC)C=C1

じっけんとくせい

- 密度みつど: 1.21±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 13.11±0.46(Predicted)

N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0528-0481-3mg |

N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |

476447-61-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0528-0481-5mg |

N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |

476447-61-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0528-0481-10mg |

N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |

476447-61-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0528-0481-75mg |

N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |

476447-61-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0528-0481-50mg |

N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |

476447-61-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0528-0481-20μmol |

N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |

476447-61-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0528-0481-2mg |

N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |

476447-61-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0528-0481-1mg |

N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |

476447-61-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0528-0481-30mg |

N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |

476447-61-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0528-0481-15mg |

N-{[4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide |

476447-61-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

4. Water

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

476447-61-7 (N-{4-benzyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}-4-methoxybenzamide) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬